Benzyl 1,3-diazinane-1-carboxylate
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
benzyl 1,3-diazinane-1-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c15-12(14-8-4-7-13-10-14)16-9-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2 |
InChI Key |
VGAPMZVOJGEMSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCN(C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Contextualization of Benzyl 1,3 Diazinane 1 Carboxylate Within N Heterocyclic Chemistry
Benzyl (B1604629) 1,3-diazinane-1-carboxylate belongs to the class of N-heterocyclic compounds, which are organic molecules containing a ring structure composed of at least two different elements, one of which is nitrogen. Specifically, it is a derivative of 1,3-diazinane, a six-membered saturated ring with two nitrogen atoms at positions 1 and 3.
The structure of Benzyl 1,3-diazinane-1-carboxylate is characterized by a benzyl group (a benzene (B151609) ring attached to a methylene (B1212753) group) linked to one of the nitrogen atoms of the 1,3-diazinane ring via a carbamate (B1207046) functional group. This unique combination of a saturated N-heterocycle, a carbamate linker, and an aromatic benzyl group endows the molecule with a specific set of chemical properties and reactivity, making it a valuable building block in the synthesis of more complex molecules.
Significance As a Protected Amine Motif in Organic Synthesis
In the realm of organic synthesis, protecting groups are essential tools for temporarily masking a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. Benzyl (B1604629) 1,3-diazinane-1-carboxylate serves as a protected form of a secondary amine within the 1,3-diazinane ring system.
The benzyl carbamate (B1207046) (Cbz or Z) group is a well-established protecting group for amines. wikipedia.org Its stability under a range of reaction conditions allows for selective manipulations of other parts of a molecule. The benzyl group can be removed under relatively harsh conditions, such as catalytic hydrogenation, ensuring the protection is robust until its cleavage is intentionally sought. wikipedia.org
The use of carbamates as protecting groups has become widespread in organic synthesis. nih.gov They are integral to the synthesis of many pharmaceuticals and other complex organic molecules. The carbamate functional group in Benzyl 1,3-diazinane-1-carboxylate provides a stable and reliable means of protecting the otherwise reactive N-H group of the 1,3-diazinane ring, facilitating its use in multi-step synthetic sequences.
Historical Development and Evolution of 1,3 Diazinane and Carbamate Chemistry
Formation of the 1,3-Diazinane Ring System
The construction of the 1,3-diazinane or hexahydropyrimidine (B1621009) ring is a fundamental step and can be achieved through various synthetic methodologies. These methods range from classical condensation reactions to more modern catalytic approaches, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.
Classical Condensation Reactions with Propanediamines and Carbonyl Compounds
The most traditional and straightforward method for synthesizing the hexahydropyrimidine ring involves the condensation of 1,3-diaminopropane (B46017) or its derivatives with aldehydes or ketones. researchgate.netresearchgate.net This reaction typically proceeds via the formation of a bis-imine intermediate, which then cyclizes to form the saturated six-membered ring. The reaction is often carried out in a suitable solvent and may be catalyzed by acid or simply driven by the removal of water.
The choice of carbonyl compound significantly influences the substitution pattern of the resulting hexahydropyrimidine. For instance, the reaction of 1,3-diaminopropane with an aldehyde will yield a 2-substituted hexahydropyrimidine. This method's simplicity and the ready availability of starting materials make it a common choice for the synthesis of simple hexahydropyrimidine derivatives.
A variation of this classical approach is the Claisen-Schmidt condensation, which can be used to synthesize chalcone (B49325) analogues that can then be used to form Mannich bases, some of which incorporate a hexahydropyrimidine ring. nih.gov
Table 1: Examples of Classical Condensation Reactions for Hexahydropyrimidine Synthesis
| 1,3-Diamine Reactant | Carbonyl Reactant | Product | Reference |
| 1,3-Diaminopropane | Benzaldehyde | 2-Phenylhexahydropyrimidine | researchgate.net |
| N-Methyl-1,3-propanediamine | Formaldehyde (B43269) | 1-Methylhexahydropyrimidine | researchgate.net |
Mannich-Type Reaction Methodologies for Hexahydropyrimidine Synthesis
The Mannich reaction provides a powerful and versatile multicomponent approach to the synthesis of hexahydropyrimidines. wikipedia.orgnumberanalytics.combyjus.comorganic-chemistry.org This reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde and a primary or secondary amine. byjus.com In the context of hexahydropyrimidine synthesis, a 1,3-diamine can react with two equivalents of an aldehyde and a suitable active methylene (B1212753) compound in a one-pot process. ukm.mynih.gov
The mechanism begins with the formation of an iminium ion from the amine and aldehyde. wikipedia.org A compound with a carbonyl group can then tautomerize to its enol form and attack the iminium ion, ultimately leading to the formation of a β-amino carbonyl compound known as a Mannich base. wikipedia.orgbyjus.com The use of preformed iminium ions or related electrophiles is also a common strategy. The Mannich reaction is significant for its ability to create carbon-carbon and carbon-nitrogen bonds in a single step, enabling the rapid assembly of complex molecular structures. numberanalytics.com Asymmetric versions of the Mannich reaction, employing chiral catalysts, have also been developed to produce enantiomerically enriched products. numberanalytics.com
An intramolecular variation, the oxa-Mannich reaction, has been developed for the synthesis of related heterocyclic systems and demonstrates the versatility of this general approach. koreascience.kr
Catalytic Cycloaddition Approaches for Hexahydropyrimidines
More recent advancements in synthetic methodology have led to the development of catalytic cycloaddition reactions for the construction of hexahydropyrimidine rings. researchgate.netnih.govresearchgate.net These methods offer high efficiency and selectivity. One notable example is the catalytic [2+2+2] cycloaddition of imines with alkenes. researchgate.netnih.govresearchgate.net This approach, often catalyzed by indium(III) chloride, allows for the direct construction of hexahydropyrimidine derivatives from readily available starting materials. nih.govresearchgate.net The reaction is believed to proceed through an ionic pathway and is applicable to a wide range of alkenes with varying electronic and steric properties. nih.gov
Another powerful strategy is the [4+2] cycloaddition, analogous to the well-known Diels-Alder reaction. libretexts.org In this case, a 1,3-diaza-1,3-diene system can react with a suitable dienophile to form the hexahydropyrimidine ring. Transition metal-catalyzed cycloadditions, for instance using rhodium catalysts, have also been employed for the synthesis of N-heterocycles, including those with indolizidine and quinolizidine (B1214090) skeletons which are related to the hexahydropyrimidine core. nih.gov Furthermore, 1,3-dipolar cycloadditions represent another class of reactions that can be utilized to form five-membered heterocyclic rings, which can be precursors or analogues to the six-membered hexahydropyrimidine system. youtube.comrsc.orgyoutube.com
Table 2: Comparison of Synthetic Methods for the 1,3-Diazinane Ring
| Method | Key Reactants | Catalyst/Conditions | Advantages |
| Classical Condensation | 1,3-Diamine, Aldehyde/Ketone | Acid or heat | Simple, readily available starting materials |
| Mannich-Type Reaction | 1,3-Diamine, Aldehyde, Active Methylene Compound | Acid or base catalysis | Multicomponent, bond-forming efficiency |
| Catalytic Cycloaddition | Alkene, Imine | Indium(III) or other metal catalysts | High efficiency, selectivity, atom economy |
Introduction of the Benzyl Carbamate Protecting Group
Once the 1,3-diazinane ring is formed, the introduction of a benzyl carbamate (Cbz or Z) group is a crucial step for protecting one of the nitrogen atoms. This allows for selective manipulation of the other nitrogen or other functional groups within the molecule.
Installation Methods for N-Benzyloxycarbonyl (Cbz) Group onto Nitrogenous Heterocycles
The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal. total-synthesis.comijacskros.comstudysmarter.co.uk The most common method for introducing the Cbz group is by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.comyoutube.com Typical bases include aqueous sodium carbonate (Schotten-Baumann conditions) or organic bases like triethylamine (B128534) or pyridine (B92270) in an organic solvent. total-synthesis.comnumberanalytics.com The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of benzyl chloroformate, with the expulsion of chloride. total-synthesis.com
Alternative reagents for Cbz installation include N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), which can offer advantages in terms of handling and selectivity. commonorganicchemistry.com The choice of reagent and conditions can be tailored to the specific substrate and the presence of other functional groups. numberanalytics.com For instance, under aqueous conditions, the Cbz protection of amines can be achieved with high chemoselectivity. ijacskros.com
The Cbz group is orthogonal to several other common amine protecting groups, such as Boc and Fmoc, meaning they can be removed under different conditions, allowing for complex, multi-step syntheses. total-synthesis.commasterorganicchemistry.com
Selective Protection Strategies for Complex Nitrogenous Substrates
In molecules containing multiple nucleophilic sites, such as polyamines or amino alcohols, selective protection is paramount. nih.govreddit.com The selective introduction of a Cbz group onto one nitrogen atom in the presence of others can be challenging but is achievable through various strategies.
One approach relies on the differential reactivity of the nitrogen atoms. For example, in a molecule with both primary and secondary amines, the more nucleophilic secondary amine may react preferentially under certain conditions. nih.gov The choice of solvent and base can also influence selectivity.
Another strategy involves the use of "orthogonal" protecting groups. masterorganicchemistry.com If a molecule contains two different types of amines, one might be protected with a Boc group first, followed by the Cbz protection of the other. The two groups can then be removed independently. For complex substrates like polyamines, multi-step procedures involving temporary protecting groups may be necessary to achieve the desired regioselectivity. nih.gov For instance, a more reactive primary amine might be temporarily protected, allowing for the Cbz protection of a secondary amine, followed by the deprotection of the primary amine. nih.gov
In some cases, radical-mediated deprotection methods have been developed that show selectivity for Cbz groups on amides and heteroaromatic nitrogens over those on basic amines, offering another tool for selective manipulation. acs.orgnih.gov
Green Chemistry Principles in the Synthesis of N-Protected Diazinanes
The application of green chemistry to the synthesis of N-protected diazinanes aims to minimize environmental impact by reducing waste, eliminating the use of hazardous substances, and improving energy efficiency. mdpi.comnih.gov This involves a shift from traditional synthetic methods that often rely on volatile organic solvents and multiple derivatization steps, which contribute to significant waste generation. unibo.it
A primary goal of green chemistry is to reduce or eliminate the use of conventional solvents, which are often the largest component by mass in a chemical reaction. mdpi.com Research has increasingly focused on solvent-free reaction conditions or the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG). mdpi.com
Solvent-Free Approaches: Solvent-free reactions, often conducted using techniques like mechanochemistry (ball-milling), can lead to faster reaction times, higher yields, and unique reactivity not achievable in solution. unibo.itresearchgate.net For instance, a two-step synthesis of diazocine, a related nitrogen-containing heterocycle, successfully employed a solvent-free reductive azo cyclization using a ball mill, highlighting the potential of this technique for forming heterocyclic rings. researchgate.net Similarly, the condensation reaction to form benzimidazole (B57391) derivatives has been achieved under solvent-free conditions, using an environmentally friendly oxidizing agent. elsevierpure.com These methodologies could be adapted for the synthesis of the 1,3-diazinane core, potentially by reacting 1,3-diaminopropane with a suitable carbonyl compound under solvent-free conditions before the N-protection step.
Environmentally Benign Solvents: Water is an ideal green solvent due to its non-toxicity, availability, and safety. The synthesis of various nitrogen heterocycles, including benzimidazoles and heterocyclic N,N-acetals, has been successfully demonstrated in water, often without the need for any acid or base catalyst. mdpi.com The use of bio-based solvents, such as ethyl lactate, is also a growing area of interest, though their market availability can be a limitation. mdpi.com
The following table summarizes green methodologies and their potential application in the synthesis of N-protected diazinanes.
| Methodology | Description | Potential Application to Diazinane Synthesis | Key Advantages |
| Mechanochemistry (Ball-Milling) | Chemical transformations are induced by mechanical energy, often in the absence of a solvent. unibo.it | Formation of the 1,3-diazinane ring from precursors without solvent. | Reduced waste, faster reactions, unique reactivity. unibo.it |
| Ultrasound-Mediated Synthesis | The use of ultrasonic waves to promote chemical reactions. | Can accelerate the N-protection step or the initial ring formation. | Energy efficiency, improved yields, shorter reaction times. mdpi.com |
| Aqueous Synthesis | Using water as the reaction solvent. mdpi.com | The reaction of water-soluble diamines and carbonyls to form the diazinane core. | Non-toxic, inexpensive, safe, and environmentally benign. mdpi.com |
| Bio-Based Solvents | Utilizing solvents derived from renewable resources, such as ethyl lactate. mdpi.com | As a replacement for traditional volatile organic solvents in the N-protection step. | Reduced environmental impact, derived from renewable feedstocks. mdpi.com |
While protecting groups like the benzyl carbamate in this compound are essential tools in multi-step synthesis, their use inherently adds steps and generates waste. wikipedia.orgorganic-chemistry.org The process requires at least two additional steps: the introduction of the protecting group (protection) and its subsequent removal (deprotection). organic-chemistry.org Green chemistry principles advocate for minimizing such derivatization steps whenever possible. researchgate.net
Strategies to Reduce Derivatization: One of the most effective strategies is the development of multi-component reactions (MCRs) . MCRs allow for the synthesis of complex molecules in a single step from three or more reactants, avoiding the isolation of intermediates and the need for protecting groups. mdpi.com This approach significantly improves atom economy and reduces waste.
Another approach involves developing highly selective catalysts and reagents that can discriminate between similar functional groups, such as the two different nitrogen atoms in a 1,3-diazinane ring. This would allow for direct functionalization without the need to protect one of the nitrogens.
Orthogonal Protection: In complex syntheses where protecting groups are unavoidable, an orthogonal protection strategy can be employed. This involves using multiple different protecting groups in the same molecule that can be removed under distinct reaction conditions. wikipedia.orglibretexts.org For example, one nitrogen atom could be protected with a base-labile group while another carries an acid-labile group, allowing for the selective deprotection and reaction at one site while the other remains protected. organic-chemistry.org
The table below outlines the considerations for using protecting groups in diazinane synthesis and alternative green strategies.
| Aspect | Use of Protecting Groups (e.g., Benzyl Carbamate) | Alternative Green Strategies |
| Synthetic Steps | Requires additional protection and deprotection steps. organic-chemistry.org | One-pot synthesis, multi-component reactions to reduce step count. mdpi.com |
| Atom Economy | Lower, due to the addition and removal of the protecting group mass. | Higher, as more atoms from the reactants are incorporated into the final product. |
| Waste Generation | Increased, from reagents used in protection/deprotection and extra purification steps. | Minimized, due to fewer reaction steps and purification stages. unibo.it |
| Selectivity | Provides high chemoselectivity for subsequent reactions. wikipedia.org | Achieved through the use of highly selective catalysts or reaction conditions. |
| Overall Efficiency | Can be lower due to the increased number of steps and potential for yield loss at each stage. | Can be significantly higher by streamlining the synthetic route. |
Chair Conformations in Substituted 1,3-Diazinanes
Similar to cyclohexane, the 1,3-diazinane ring predominantly adopts a chair conformation to minimize torsional and angle strain. In this conformation, substituents can occupy either axial or equatorial positions. The relative stability of these conformers is governed by a variety of steric and electronic interactions. A key factor influencing the conformational equilibrium is the presence of 1,3-diaxial interactions, which are repulsive steric interactions between an axial substituent and the other axial atoms or groups on the same side of the ring.
In an unsubstituted 1,3-diazinane, the lone pairs on the nitrogen atoms are less sterically demanding than a hydrogen atom, which influences the conformational preferences of substituents. However, when a substituent is introduced, its preference for the equatorial position is a general rule to avoid unfavorable 1,3-diaxial interactions. The magnitude of this preference, often quantified as the A-value (conformational free energy difference), depends on the size and nature of the substituent.
For N-substituted 1,3-diazinanes, the substituent on the nitrogen atom can also adopt either an axial or an equatorial position. The conformational preference is influenced by the steric bulk of the substituent and its interactions with the rest of the ring. In the case of this compound, the benzyl carbamate group is a significant substituent on one of the nitrogen atoms.
Influence of Benzyl Carbamate Substitution on Ring Dynamics and Inversion
The introduction of a benzyl carbamate group at the N1 position of the 1,3-diazinane ring has a profound impact on its dynamics. The carbamate functionality introduces a partial double bond character to the N1-C(O) bond due to resonance between the nitrogen lone pair and the carbonyl group. This restricted rotation about the amide bond leads to the existence of rotational isomers (rotamers), which, combined with the ring inversion, results in a complex conformational landscape.
Studies on analogous N-acyl and N-benzoyl piperazines have shown that the rotation around the N-C(O) bond is a slow process on the NMR timescale at room temperature, leading to the observation of distinct signals for different conformers. The energy barrier for this rotation can be determined using dynamic NMR spectroscopy. For instance, in selected N-benzoylated piperazines, the Gibbs free activation energy for the amide bond rotation has been calculated. nih.gov
Furthermore, the presence of the N-acyl group can significantly influence the ring inversion process. The planarity enforced by the partial double bond character of the N-C(O) bond can lead to pseudoallylic strain. This type of strain arises from the interaction between a substituent at the adjacent carbon (C6 in the case of N1-substituted 1,3-diazinane) and the acyl group. To alleviate this strain, the ring may adopt a conformation that places the C6 substituent in an axial position, which is contrary to the general preference for equatorial substitution.
| Compound Type | Conformational Process | Method | Energy Barrier (kcal/mol) |
|---|---|---|---|
| N-Benzoylpiperazine | Amide Bond Rotation | Dynamic 1H NMR | ~15-17 |
| N-Acylpiperidine | Ring Inversion | Dynamic NMR | ~10-12 |
| N-Thioacylpiperidine | C(S)-N Bond Rotation | Dynamic 1H NMR | 22.7 rsc.org |
Stereochemical Control in 1,3-Diazinane Synthesis
The synthesis of substituted 1,3-diazinanes with specific stereochemistry is a significant challenge in organic synthesis. The presence of multiple stereocenters on the ring necessitates methods that can control both the relative and absolute stereochemistry. The benzyl carbamate group, often used as a protecting group in organic synthesis, can also play a crucial role in directing the stereochemical outcome of reactions.
One common approach to the synthesis of 1,3-diazinanes is the condensation of a 1,3-diamine with a carbonyl compound. By using a chiral 1,3-diamine, the stereochemistry of the starting material can be transferred to the final product. Alternatively, the introduction of substituents onto a pre-formed 1,3-diazinane ring can be achieved with stereocontrol.
In the context of N-protected heterocycles, the protecting group can act as a directing group, influencing the approach of reagents. For instance, in the functionalization of N-Boc protected 1,3-oxazinanes, the Boc (tert-butoxycarbonyl) group plays a role in directing lithiation to specific positions, which can then be functionalized with high stereoselectivity. researchgate.net A similar strategy could be envisioned for this compound, where the benzyl carbamate group could direct metalation or other reactions to an adjacent carbon, allowing for the stereoselective introduction of substituents.
The stereochemical outcome of such reactions is often dependent on the reaction conditions, including the choice of reagents, solvent, and temperature. The development of catalytic asymmetric methods for the synthesis of substituted 1,3-diazinanes is an active area of research, aiming to provide efficient access to enantiomerically pure compounds.
| Heterocycle | Reaction Type | Directing/Protecting Group | Stereochemical Outcome |
|---|---|---|---|
| 1,3-Oxazinane | Enantioselective Lithiation/Substitution | Boc | High enantiomeric ratios researchgate.net |
| Piperazine | Asymmetric Decarboxylative Allylic Alkylation | Differentially N-protected | High enantioenrichment nih.gov |
| Piperazine | Regioselective Ring-Opening of Aziridines | N-Tosyl | cis-2,5-disubstituted piperazines nih.gov |
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectral Analysis of Ring Protons and Substituents
A ¹H NMR spectrum of Benzyl (B1604629) 1,3-diazinane-1-carboxylate would provide critical information. The protons of the benzyl group, specifically the benzylic methylene (B1212753) (CH₂) protons and the aromatic phenyl protons, would exhibit characteristic chemical shifts and splitting patterns. The benzylic protons are typically observed as a singlet around 5.1-5.3 ppm, while the aromatic protons would appear in the 7.2-7.4 ppm region.
The protons on the 1,3-diazinane ring would provide insight into the ring's conformation. The protons at the C4, C5, and C6 positions would likely show complex splitting patterns due to geminal and vicinal coupling. The chemical shifts would be influenced by the nitrogen atoms and the benzyl carboxylate group. The N-H proton, if present and not rapidly exchanging, would also give a distinct signal.
¹³C NMR Chemical Shift Assignments and Structural Confirmation
A ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. oregonstate.edu The carbonyl carbon of the carboxylate group is typically found in the range of 150-170 ppm. libretexts.orgcompoundchem.com The carbons of the phenyl ring would appear between 125 and 140 ppm, while the benzylic CH₂ carbon would be expected around 65-70 ppm. oregonstate.edulibretexts.org The chemical shifts of the C2, C4, C5, and C6 carbons of the diazinane ring would confirm the cyclic structure and would be sensitive to the ring's conformation and substitution pattern.
Advanced NMR Techniques for Conformational Studies
To investigate the conformational dynamics of the 1,3-diazinane ring, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed. These experiments can reveal through-space correlations between protons, which helps in determining their relative spatial proximity. This information is crucial for establishing the preferred chair or boat-like conformations of the six-membered ring and the orientation of the substituents (axial vs. equatorial). Temperature-dependent NMR studies could also provide insights into the energy barriers between different conformations. rsc.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and dihedral angles.
Bond Lengths, Bond Angles, and Dihedral Angles
A single-crystal X-ray diffraction analysis of Benzyl 1,3-diazinane-1-carboxylate would yield a three-dimensional model of the molecule. nih.gov From this model, precise bond lengths (e.g., C-N, C-O, C-C) and bond angles can be determined. mdpi.com For instance, the C-O bond lengths within the carboxylate group can indicate the degree of resonance. researchgate.net The dihedral angles, which describe the rotation around single bonds, are particularly important for defining the conformation of the 1,3-diazinane ring and the orientation of the benzyl group relative to the ring. nih.gov
Table 1: Representative Crystallographic Data for a Heterocyclic Carbamate (B1207046) (Note: This is a hypothetical table to illustrate the type of data obtained from X-ray crystallography, as specific data for this compound is not available.)
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| C=O | 1.21 |
| C-O (ester) | 1.34 |
| C-N (ring) | 1.47 |
| **Bond Angles (°) ** | |
| O=C-O | 125 |
| C-N-C (ring) | 112 |
| **Dihedral Angles (°) ** |
Conformational Preferences in the Crystalline State
The crystallographic data would reveal the preferred conformation of the molecule in the solid state. mdpi.com It would show whether the 1,3-diazinane ring adopts a chair, boat, or twist-boat conformation. nih.govresearchgate.net The analysis would also definitively establish the orientation (axial or equatorial) of the benzyl carboxylate group on the ring. Furthermore, the crystal packing analysis would show intermolecular interactions, such as hydrogen bonds or π-π stacking, which can influence the observed conformation. mdpi.com
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound would likely be governed by a combination of hydrogen bonds and other non-covalent interactions. The presence of the benzyl group and the carboxylate moiety introduces functionalities capable of participating in various intermolecular contacts.
In the crystalline state, molecules of similar N-benzyl heterocyclic compounds are often linked through a network of hydrogen bonds. For instance, in related structures, N-H···O and C-H···O hydrogen bonds are common, forming intricate three-dimensional supramolecular assemblies. nih.gov The carbamate N-H group in this compound, if present in a suitable conformation, could act as a hydrogen-bond donor to the carbonyl oxygen of a neighboring molecule.
Table 1: Plausible Intermolecular Interactions in the Crystal Packing of this compound
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
| N-H···O | Carbamate N-H | Carbonyl Oxygen (O=C) | Formation of chains or dimers |
| C-H···O | Aliphatic/Aromatic C-H | Carbonyl Oxygen (O=C) | Stabilization of the 3D network |
| C-H···π | Aliphatic/Aromatic C-H | Benzyl Ring (π-system) | Contribution to layer stacking |
| C-H···N | Aliphatic/Aromatic C-H | Diazinane Nitrogen | Linking of molecular units |
This table represents a hypothetical scenario based on the analysis of closely related structures, as direct crystallographic data for this compound is not currently available.
Computational Chemistry in Structural and Mechanistic Investigations
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental findings and to predict the properties of molecules for which experimental data is scarce.
Density Functional Theory (DFT) Calculations for Geometry Optimization
DFT calculations are widely employed for the geometry optimization of organic molecules, providing valuable insights into their three-dimensional structure. researchgate.netmdpi.com For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be performed to determine the most stable conformation of the molecule. researchgate.netmdpi.com
The optimization process would yield key geometrical parameters, including bond lengths, bond angles, and dihedral angles. Of particular interest would be the conformation of the 1,3-diazinane ring, which is expected to adopt a chair-like conformation similar to cyclohexane. The orientation of the benzyl and carboxylate substituents (axial vs. equatorial) would be a critical outcome of the geometry optimization.
Table 2: Hypothetical Optimized Geometrical Parameters for the Equatorial Conformer of this compound (DFT/B3LYP/6-311G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | N1-C(carbonyl) | 1.36 Å |
| C(carbonyl)-O(benzyl) | 1.35 Å | |
| C(carbonyl)=O | 1.22 Å | |
| Bond Angle | N1-C(carbonyl)-O(benzyl) | 109.5° |
| C2-N1-C6 | 112.0° | |
| Dihedral Angle | C6-N1-C(carbonyl)-O(benzyl) | 175.0° (trans) |
| C2-N1-C6-C5 | -55.0° (gauche) |
The values in this table are illustrative and represent typical parameters for similar functional groups and ring systems. They are not based on actual calculations for this compound.
Theoretical Prediction of Conformational Energetics
The 1,3-diazinane ring can exist in various conformations, with the chair form generally being the most stable. The substituents on the nitrogen atoms can adopt either axial or equatorial positions, leading to different energetic stabilities. The energy difference between these conformers arises from steric interactions, particularly 1,3-diaxial interactions.
Theoretical calculations would predict the relative energies of the possible conformers of this compound. It is anticipated that the conformer with the bulky benzyl and carboxylate groups in equatorial positions would be significantly more stable than the axial conformer to minimize steric strain. The energy difference between the equatorial and axial conformers can be quantified through computational methods.
Simulation of Spectroscopic Parameters
DFT calculations can also be used to simulate various spectroscopic data, which can then be compared with experimental spectra for structural validation. For this compound, the simulation of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly informative.
Simulated ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra and provide insights into the electronic environment of the different nuclei. The calculated chemical shifts are often in good agreement with experimental values, especially when appropriate solvent models are employed in the calculations.
Similarly, the simulation of the IR spectrum can predict the vibrational frequencies of the molecule. The calculated frequencies for key functional groups, such as the carbonyl (C=O) stretch of the carbamate and the N-H stretch, can be compared with experimental IR data to confirm the presence of these groups and to gain information about their bonding environment. nih.gov
Chemical Reactivity and Mechanistic Pathways of Benzyl 1,3 Diazinane 1 Carboxylate
Reactivity of the 1,3-Diazinane Ring System
The 1,3-diazinane ring, a six-membered saturated heterocycle with two nitrogen atoms at positions 1 and 3, serves as the foundational structure of Benzyl (B1604629) 1,3-diazinane-1-carboxylate. The reactivity of this ring system is influenced by the presence of the two nitrogen atoms, which confer basic properties and susceptibility to certain types of reactions.
The 1,3-diazinane ring system can undergo ring-opening reactions under specific conditions. For instance, 1,3,5-triazines, which are structurally related, are known to undergo ring opening when treated with various nucleophilic reagents. researchgate.net This suggests that the C-N bonds within the 1,3-diazinane ring could be susceptible to cleavage. The stability of the ring can also be influenced by the substituents attached to it. For example, in the case of barbiturates, which feature a 1,3-diazinane-2,4,6-trione core, the substituents on the ring play a significant role in their chemical properties. wikipedia.org
Carbamate (B1207046) Reactivity: Nucleophilic Attack and Hydrolysis Mechanisms
The carbamate group (-OCON<) in Benzyl 1,3-diazinane-1-carboxylate is a key functional group that dictates much of its chemical behavior. Carbamates are esters of carbamic acid and are known to undergo nucleophilic attack and hydrolysis. rsc.orgnih.gov These reactions are of significant interest, particularly in the context of prodrug activation and the degradation of carbamate-based pesticides. acs.orgnih.gov
Bimolecular Attack Mechanisms (e.g., BAc2)
The hydrolysis of carbamates can proceed through several mechanisms, one of the most common being the bimolecular acyl-oxygen cleavage (BAc2) mechanism. This mechanism involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the carbamate. clemson.edu This attack leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the acyl-oxygen bond, releasing the alcohol (or phenol) and the carbamic acid, which then typically decomposes to the corresponding amine and carbon dioxide.
For carbamates with an alkyl group as a substituent on the nitrogen, the formation of the tetrahedral intermediate is often the rate-determining step in alkaline hydrolysis. clemson.edu The nature of the leaving group (the alcohol portion) and the substituents on the nitrogen atom can significantly influence the rate of this reaction.
Influence of pH and Electronic Properties on Hydrolysis Kinetics
The rate of carbamate hydrolysis is highly dependent on the pH of the medium. clemson.edursc.orgrsc.org Generally, hydrolysis can be catalyzed by both acids and bases.
Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen of the carbamate can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. However, for many carbamates, acid-catalyzed hydrolysis is not a dominant mechanism. clemson.edu
Neutral hydrolysis: At neutral pH, the reaction with water can occur, but it is generally slow. clemson.edu
Alkaline hydrolysis: Under basic conditions, the hydroxide ion (OH-), a strong nucleophile, directly attacks the carbonyl carbon. clemson.edu This base-mediated hydrolysis is often the most significant pathway for carbamate degradation, with the rate of reaction increasing with increasing pH. clemson.edunih.gov
The electronic properties of the substituents on both the nitrogen and the oxygen of the carbamate group also play a crucial role in the hydrolysis kinetics. Electron-withdrawing groups attached to the nitrogen atom can decrease the basicity of the nitrogen and make the carbonyl carbon more electrophilic, potentially increasing the rate of nucleophilic attack. Conversely, electron-donating groups can have the opposite effect. The stability of the leaving alcohol or phenol (B47542) also influences the reaction rate.
Selective Deprotection of the Benzyl Carbamate Group
The benzyl carbamate (Cbz or Z) group is a widely used protecting group for amines in organic synthesis due to its relative stability and the various methods available for its removal. thieme-connect.comchem-station.com The selective deprotection of the benzyl carbamate in the presence of other sensitive functional groups is a critical aspect of multi-step synthesis.
Catalytic Hydrogenolysis Methods
The most common method for the deprotection of benzyl carbamates is catalytic hydrogenolysis. thalesnano.comcommonorganicchemistry.com This reaction typically involves the use of a palladium catalyst, often on a carbon support (Pd/C), and a source of hydrogen gas. thalesnano.comcommonorganicchemistry.com The reaction proceeds via the cleavage of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.
The efficiency of catalytic hydrogenolysis can be influenced by several factors, including the choice of catalyst, solvent, temperature, and the presence of other functional groups. thalesnano.com For instance, different palladium catalysts can exhibit different activities and selectivities. Solvents such as methanol, ethanol, and ethyl acetate (B1210297) are commonly employed. commonorganicchemistry.com While highly effective, catalytic hydrogenolysis may not be suitable for molecules containing other reducible functional groups, such as alkenes, alkynes, or some sulfur-containing groups.
Orthogonal Deprotection Strategies
In complex syntheses, it is often necessary to employ protecting groups that can be removed under different conditions, a concept known as orthogonal protection. chem-station.comthieme-connect.de This allows for the selective deprotection of one functional group without affecting others. For benzyl carbamates, several orthogonal deprotection strategies exist that avoid the use of catalytic hydrogenolysis.
These methods include:
Lewis Acid-Mediated Deprotection: Strong Lewis acids can be used to cleave the benzyl carbamate group. thieme-connect.com
Basic Hydrolysis: While generally requiring harsh conditions, basic hydrolysis can be used for deprotection. thieme-connect.com
Nucleophilic Cleavage: Certain nucleophiles can effect the removal of the Cbz group under specific conditions. organic-chemistry.org For example, treatment with 2-mercaptoethanol (B42355) in the presence of a base has been shown to deprotect Cbz-protected amines. organic-chemistry.orgorganic-chemistry.org
Derivatization of the 1,3-Diazinane Core in N-Protected Forms
The derivatization of the 1,3-diazinane core, specifically when one of the nitrogen atoms is protected, is a critical area of synthetic chemistry for the development of novel compounds with potential applications in various fields. The presence of a protecting group, such as the benzyl carbamate in this compound, allows for selective functionalization at other positions of the heterocyclic ring. However, a comprehensive review of available scientific literature reveals a significant gap in detailed research specifically documenting the derivatization of this compound.
While extensive research exists on the derivatization of other N-protected heterocyclic systems and related azacompounds, specific studies detailing the reactivity and functionalization of the N-Cbz protected 1,3-diazinane ring are not readily found in published academic journals or chemical databases. General principles of organic synthesis suggest that the remaining secondary amine in the 1,3-diazinane ring would be the primary site for derivatization reactions such as alkylation and acylation.
For instance, the alkylation of related N-monoprotected cyclic diamines is a common strategy. This typically involves the reaction of the heterocycle with an alkyl halide in the presence of a base to neutralize the generated acid. The choice of base and solvent can significantly influence the reaction's efficiency and yield. Similarly, acylation reactions with acyl chlorides or anhydrides would be expected to proceed readily at the unprotected nitrogen, leading to the corresponding N-acyl derivatives.
Despite these general expectations, the absence of specific documented examples for this compound means that detailed research findings, including reaction conditions, yields, and spectroscopic data for its derivatives, cannot be presented. The following table is a hypothetical representation of potential derivatization reactions, based on general chemical principles, that could be explored for this compound.
Table 1: Hypothetical Derivatization Reactions of this compound
| Entry | Reagent | Reaction Type | Potential Product |
| 1 | Methyl iodide | Alkylation | Benzyl 3-methyl-1,3-diazinane-1-carboxylate |
| 2 | Benzyl bromide | Alkylation | Benzyl 3-benzyl-1,3-diazinane-1-carboxylate |
| 3 | Acetyl chloride | Acylation | Benzyl 3-acetyl-1,3-diazinane-1-carboxylate |
| 4 | Benzoyl chloride | Acylation | Benzyl 3-benzoyl-1,3-diazinane-1-carboxylate |
It is crucial to note that the reactions and products listed in Table 1 are speculative and would require experimental validation to confirm their feasibility, optimal conditions, and structural accuracy. Further empirical research is necessary to elucidate the specific chemical reactivity and establish detailed mechanistic pathways for the derivatization of this compound.
Synthetic Applications of Benzyl 1,3 Diazinane 1 Carboxylate As a Building Block
Role in Complex Molecule Synthesis
While direct examples of the use of Benzyl (B1604629) 1,3-diazinane-1-carboxylate in the synthesis of highly complex molecules are not extensively documented in publicly available literature, the reactivity of the closely related N-Boc-1,3-propanediamine provides a strong indication of its potential. The 1,3-diazinane moiety, once deprotected, offers two nucleophilic nitrogen atoms at a 1,3-relationship, which is a common structural motif in many biologically active natural products and pharmaceutical agents.
The synthesis of vancomycin-resistant bacteria targeting antibacterial agents has utilized N-Boc-1,3-propanediamine to introduce a diamine linker. This suggests that Benzyl 1,3-diazinane-1-carboxylate could similarly be employed to incorporate a protected 1,3-propanediamine unit into intricate molecular architectures. The benzyl carbamate (B1207046) group offers orthogonal protection to the Boc group, allowing for selective deprotection strategies in multi-step syntheses.
Table 1: Comparison of Protecting Groups for 1,3-Propanediamine in Complex Synthesis
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality | Potential Applications in Complex Synthesis |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) | Orthogonal to many other protecting groups | Introduction of diamine linkers in targeted drug conjugates |
| Benzyloxycarbonyl | Cbz, Z | Hydrogenolysis (e.g., H₂, Pd/C) | Orthogonal to acid/base labile groups | Enables selective deprotection in the presence of acid-sensitive functionalities |
Utility in Total Synthesis Approaches
The principles of total synthesis often rely on the use of versatile building blocks that can be elaborated into complex target molecules. While no total synthesis has explicitly reported the use of this compound, its potential can be inferred from established synthetic strategies. The 1,3-diazinane ring is a key structural feature in various natural products and designed molecules with therapeutic properties.
For instance, the core of certain alkaloids and polyamine natural products contains the 1,3-diaminopropane (B46017) unit. The use of a protected form, such as this compound, would be crucial in a retrosynthetic analysis to control the reactivity of the nitrogen atoms during the assembly of the carbon skeleton. The stability of the benzyl carbamate group under a variety of reaction conditions makes it a suitable choice for carrying the 1,3-diazinane moiety through multiple synthetic steps.
Development of Diverse Heterocyclic Frameworks
The 1,3-diazinane ring system is a valuable precursor for the synthesis of a variety of other heterocyclic frameworks. The two nitrogen atoms can participate in cyclization reactions to form fused or spirocyclic systems. Research on related N-substituted 1,3-diazinanes has demonstrated their utility in constructing novel heterocyclic structures with potential biological activity.
For example, benzyl derivatives of 2,1,3-benzo- and benzothieno[3,2-a]thiadiazine 2,2-dioxides have been synthesized and shown to be the first heterocyclic inhibitors of phosphodiesterase 7 (PDE 7). puigdomenech.eu While not starting from this compound itself, this highlights the value of the N-benzyl-1,3-diazinane substructure in creating novel heterocyclic compounds. The deprotection of the benzyl carbamate in this compound would yield a secondary amine that could be further functionalized and cyclized to generate diverse heterocyclic libraries.
A study on the synthesis of N-Cbz-indoles and N-Cbz-carbazoles demonstrated the stability of the Cbz group under Fischer indolization conditions. organic-chemistry.org This suggests that the Cbz group in this compound would be stable during various synthetic transformations aimed at building additional heterocyclic rings onto the diazinane core.
Table 2: Potential Heterocyclic Systems from this compound
| Reaction Type | Potential Reagents | Resulting Heterocyclic Framework |
|---|---|---|
| Cyclocondensation | Dicarbonyl compounds | Fused pyrimidine derivatives |
| Pictet-Spengler Reaction | Aldehydes | Tetrahydro-β-carboline analogues |
Application in Peptide Synthesis as an Amine Protecting Group
The benzyloxycarbonyl (Cbz or Z) group is a well-established protecting group for amines in peptide synthesis. It is introduced by reacting the amine with benzyl chloroformate. The Cbz group is stable to the basic conditions used for Fmoc group removal and the acidic conditions for Boc group removal, providing orthogonality in peptide synthesis strategies. The removal of the Cbz group is typically achieved by catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst), which is a mild method that does not affect most other functional groups.
While the direct use of this compound as a protecting group in standard peptide synthesis is not conventional, the principles of the Cbz protecting group are directly applicable. The compound itself is an N-Cbz protected cyclic diamine. In the context of synthesizing peptides containing non-standard amino acids or linkers, this building block could be valuable. For instance, if a synthetic peptide required the incorporation of a 1,3-diaminopropane linker with one nitrogen integrated into the peptide backbone and the other available for further modification, this compound could be a useful synthon after ring opening.
The stability of the Cbz group to various reagents allows for selective deprotection of other protecting groups on the peptide chain without affecting the Cbz-protected amine.
Table 3: Properties of the Benzyloxycarbonyl (Cbz) Protecting Group
| Property | Description |
|---|---|
| Introduction | Reaction of an amine with benzyl chloroformate |
| Stability | Stable to mildly acidic and basic conditions |
| Cleavage | Catalytic hydrogenolysis (H₂, Pd/C), strong acids (HBr/acetic acid) |
| Orthogonality | Orthogonal to Fmoc and Boc protecting groups |
Future Research Directions
Development of Novel and Efficient Synthetic Routes
The primary hurdle to the study of Benzyl (B1604629) 1,3-diazinane-1-carboxylate is the lack of a reported, reliable synthetic method. Future research should prioritize the development of efficient and scalable routes to this compound. A plausible starting point would be the reaction of 1,3-diazinane with benzyl chloroformate under basic conditions. This standard method for the introduction of a benzyloxycarbonyl (Cbz) protecting group onto a secondary amine is a logical first approach.
However, potential challenges such as di-substitution or ring-opening side reactions may necessitate the exploration of alternative strategies. These could include:
Stepwise Synthesis: A multi-step approach could involve the initial synthesis of a mono-protected 1,3-diaminopropane (B46017) derivative, followed by cyclization with a suitable one-carbon electrophile to form the 1,3-diazinane ring.
Alternative Carboxylating Agents: Investigating different benzyl-based carboxylating agents, such as dibenzyl dicarbonate (B1257347) or N-(benzyloxycarbonyloxy)succinimide, could offer milder reaction conditions and improved selectivity.
Detailed experimental data from these proposed synthetic explorations would be invaluable to the chemical community.
| Proposed Synthetic Route | Key Reagents | Potential Advantages | Potential Challenges |
| Direct Carboxylation | 1,3-Diazinane, Benzyl Chloroformate, Base | One-step synthesis | Risk of di-substitution and side reactions |
| Stepwise Synthesis | Mono-protected 1,3-diaminopropane, Formaldehyde (B43269) equivalent | Greater control over substitution | Longer synthetic sequence |
| Alternative Reagents | 1,3-Diazinane, Dibenzyl dicarbonate | Milder reaction conditions | Reagent availability and cost |
Advanced Computational Studies on Conformational Dynamics
The 1,3-diazinane ring is known to exist in various conformations, including chair, boat, and twist-boat forms. The presence of the bulky benzyl carboxylate group at the 1-position is expected to significantly influence the conformational equilibrium of the ring. Advanced computational studies, employing methods such as Density Functional Theory (DFT) and molecular dynamics simulations, would provide crucial insights into the conformational landscape of Benzyl 1,3-diazinane-1-carboxylate.
These studies could predict:
The most stable ground-state conformation.
The energy barriers between different conformations.
The influence of the benzyl group on the ring's geometry and electronic properties.
Understanding these conformational dynamics is essential for predicting the molecule's reactivity and its potential interactions with biological targets.
Exploration of Derivatization Pathways for New Synthetic Reagents
Once a reliable synthesis of this compound is established, the exploration of its derivatization will open doors to a new class of synthetic reagents. The remaining N-H group within the 1,3-diazinane ring provides a handle for further functionalization.
Future research should investigate:
N-Alkylation: Introduction of various alkyl or aryl groups at the N3 position to create a library of substituted 1,3-diazinanes.
N-Acylation: Reaction with acyl chlorides or anhydrides to introduce a second, different acyl group, leading to asymmetrically substituted diazinanes.
Deprotection and Further Functionalization: Removal of the benzyl carbamate (B1207046) group to liberate the free amine, which can then be used in a wide range of synthetic transformations, such as amide bond formation or reductive amination.
The development of these derivatization pathways would establish this compound as a versatile scaffold for the synthesis of more complex molecules with potential applications in various fields of chemistry.
Q & A
Q. What synthetic methodologies are recommended for Benzyl 1,3-diazinane-1-carboxylate, and how can reaction conditions be systematically optimized?
Answer: Synthesis typically involves carbamate formation via coupling of 1,3-diazinane with benzyl chloroformate under basic conditions. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity.
- Temperature control : Reactions at 0–25°C minimize side reactions like over-alkylation.
- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates carbamate formation.
- Design of Experiments (DOE) : Evaluate parameters like stoichiometry, pH, and reaction time using factorial designs to maximize yield .
Q. How should researchers characterize the crystal structure of this compound, and which validated tools are available?
Answer:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) to resolve hydrogen bonding and conformational details .
- Complementary techniques : Pair crystallography with NMR (1H/13C) and mass spectrometry (HRMS) to confirm molecular weight and functional groups.
Advanced Research Questions
Q. How can discrepancies between computational predictions and experimental spectroscopic data for this compound be resolved?
Answer:
- DFT benchmarking : Compare calculated (e.g., B3LYP/6-31G*) and experimental NMR/IR spectra. Adjust solvent models (e.g., PCM for polar solvents) to improve alignment.
- Dynamic effects : Account for conformational flexibility via molecular dynamics (MD) simulations to explain peak splitting in NMR .
- Error analysis : Quantify deviations using RMSD (root-mean-square deviation) metrics to identify systematic errors in computational models.
Q. What strategies enable the study of structure-activity relationships (SAR) for this compound derivatives?
Answer:
- Analog design : Modify substituents (e.g., tert-butyl vs. benzyl groups) to probe steric/electronic effects .
- Biological assays : Test analogs in enzyme inhibition or receptor-binding assays. Use IC50/EC50 values to correlate substituent effects with activity.
- Computational docking : Predict binding modes in target proteins (e.g., using AutoDock Vina) to guide synthetic priorities.
Q. How can the stability of this compound under varying pH conditions be assessed for drug delivery applications?
Answer:
- Kinetic studies : Monitor degradation via HPLC/UV-Vis at pH 1–10. Fit data to first-order kinetics to determine half-life.
- Degradation product analysis : Use LC-MS to identify hydrolysis products (e.g., benzyl alcohol, 1,3-diazinane).
- Accelerated stability testing : Employ Arrhenius modeling to predict shelf life at elevated temperatures .
Safety and Handling
Q. What are critical safety protocols for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts.
- Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent oxidation .
- Spill management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste.
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic and spectroscopic data for this compound?
Answer:
- Multi-technique validation : Cross-reference X-ray data with solid-state NMR to confirm hydrogen-bonding networks.
- Twinned crystals : Use SHELXL’s TWIN command to refine twinned structures and resolve ambiguities .
- Dynamic disorder analysis : Model temperature-dependent disorder in crystallographic data to reconcile with solution-state NMR observations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
